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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzoic acid

Cat. No.: B1296273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-6-
methylbenzoic acid, a significant intermediate in the synthesis of agrochemicals such as the
fungicide metrafenone.[1] While comprehensive experimental spectra for this specific
compound are not widely available in public databases, this document compiles its known
physical properties and presents predicted spectroscopic data based on its chemical structure
and analysis of analogous compounds. Furthermore, it outlines detailed experimental protocols
for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for a solid organic compound of this nature.

Compound Overview

2-Methoxy-6-methylbenzoic acid (CAS No. 6161-65-5) is an organic aromatic compound with
the molecular formula CoH1003 and a molecular weight of 166.17 g/mol .[1][2] Its structure
consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy
group at position 2, and a methyl group at position 6. This substitution pattern creates steric
hindrance that influences its chemical reactivity and physical properties, such as its melting
point of 137-138°C.[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-Methoxy-
6-methylbenzoic acid. This data is crucial for the structural elucidation and quality control of
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the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~10.0- 13.0 Singlet (broad) 1H -COOH
~6.8-7.4 Multiplet 3H Ar-H
~3.8-4.0 Singlet 3H -OCHs
~2.3-25 Singlet 3H -CHs

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and

exchange. The aromatic protons are expected to show complex splitting patterns due to their

coupling with each other. Characteristic peaks for the methoxy and aromatic protons are

expected in the ranges of  3.8—-4.0 ppm and & 6.5-7.5 ppm, respectively.[1]

13C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (6) ppm

Assignment

~170 - 175 C=0 (Carboxylic Acid)
~155 - 160 C-OCHs (Aromaitic)
~135- 140 C-CHs (Aromatic)
~110- 130 C-H and C-COOH (Aromatic)
~55 - 60 -OCHs
~15-20 -CHs
Infrared (IR) Spectroscopy
Significant IR Absorptions (Predicted)
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Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
2500 - 3300 Broad O-H Stretch Carboxylic Acid
~3000 Medium C-H Stretch Aromatic

~2950 Medium C-H Stretch Methyl/Methoxy
1680 - 1720 Strong C=0 Stretch Carboxylic Acid
1580 - 1620 Medium C=C Stretch Aromatic Ring

1250 - 1300 Strong C-O Stretch Aryl Ether

1000 - 1100 Medium C-O Stretch Methoxy

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron lonization - EI)

m/z Ratio Interpretation

166 [M]* (Molecular lon)
151 [M - CH3]*

148 [M - H20]*

135 [M - OCHs]*

121 [M - COOH]*

105 [M - COOH - CHs]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid

sample like 2-Methoxy-6-methylbenzoic acid.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-20 mg of the solid sample for *H NMR (20-50 mg for 13C NMR) into a
clean, dry vial.

e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Ensure complete dissolution of the sample. Gentle warming or sonication may be applied if
necessary.

 If any particulate matter is present, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into a clean 5 mm NMR tube.

e Cap the NMR tube and wipe the outside with a lint-free tissue.
Data Acquisition:

 Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

e Place the sample into the NMR magnet.
» Lock the spectrometer onto the deuterium signal of the solvent.

« Shim the magnetic field to optimize its homogeneity, which improves the resolution of the
spectra.

e Tune and match the probe for the nucleus being observed (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral
width, relaxation delay).

e Acquire the NMR spectrum.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.
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Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and
thoroughly mix with the sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Carefully remove the KBr pellet from the die.

Data Acquisition:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument's software will automatically ratio the sample
spectrum against the background to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction (Direct Insertion Probe):

Load a small amount of the solid sample (typically less than 1 mg) into a capillary tube.
Insert the capillary tube into the direct insertion probe.
Introduce the probe into the high-vacuum source of the mass spectrometer.

Gradually heat the probe to volatilize the sample directly into the ionization chamber.
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Data Acquisition:

e The volatilized sample molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

e The detector records the abundance of each ion at a specific m/z value.
e The data system generates a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound.
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General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methoxy-6-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296273#spectroscopic-data-of-2-methoxy-6-
methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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